Microbial Biotransformation: cis vs. trans Enantioselectivity
In the definitive study by Winkler et al. (2005), Rhodococcus strains transformed trans-2-aminocyclohexanecarbonitriles (six-membered substrates) to the corresponding β-amino acids in excellent enantiomeric excess of 87–99% ee, whereas the cis-counterparts — the diastereomeric class to which (1S,2R)-2-aminocyclohexane-1-carbonitrile belongs — consistently yielded products with lower enantiomeric excess throughout all tested conditions [1]. Furthermore, the trans-2-amino nitrile substrates were converted considerably faster than their cis-counterparts; for the five-membered ring analogs, trans-nitriles gave amides in 94–99% ee while cis-isomers again showed diminished ee [1]. This demonstrates that the cis stereochemical configuration fundamentally alters both the reaction rate and the stereochemical outcome of nitrile biotransformation relative to the trans diastereomer.
| Evidence Dimension | Enantiomeric excess of biotransformation product and relative reaction rate |
|---|---|
| Target Compound Data | cis-2-aminocyclohexane-1-carbonitrile (class containing (1S,2R)): lower enantiomeric excess (ee values not explicitly quantitated for individual cis isomers in the abstract; described as 'throughout lower' than trans counterparts); slower biotransformation rate |
| Comparator Or Baseline | trans-2-aminocyclohexane-1-carbonitrile: biotransformation to β-amino acid in 87–99% ee; trans-five-membered nitriles gave amides in 94–99% ee; considerably faster conversion |
| Quantified Difference | Trans products: 87–99% ee; cis products: 'throughout lower' ee; trans conversion 'considerably faster' than cis |
| Conditions | Microbial whole-cell biotransformation using Rhodococcus equi A4, Rhodococcus erythropolis NCIMB 11540, and Rhodococcus sp. R312; substrates were N-protected β-amino nitriles |
Why This Matters
For researchers employing enzymatic nitrile hydrolysis to access enantiopure β-amino acids, the cis-(1S,2R) substrate will predictably deliver lower enantiomeric excess than the trans isomer, directly informing choice of stereoisomer for a given synthetic route.
- [1] Winkler M, Martínková L, Knall AC, Krahulec S, Klempier N. Synthesis and microbial transformation of β-amino nitriles. Tetrahedron. 2005;61(17):4249-4260. DOI: 10.1016/j.tet.2005.02.057. View Source
